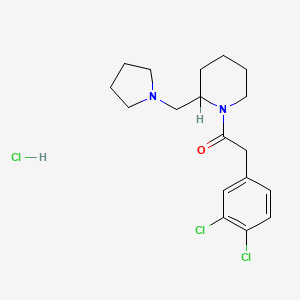

BRL 52537 hydrochloride

Description

Propriétés

IUPAC Name |

2-(3,4-dichlorophenyl)-1-[2-(pyrrolidin-1-ylmethyl)piperidin-1-yl]ethanone;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24Cl2N2O.ClH/c19-16-7-6-14(11-17(16)20)12-18(23)22-10-2-1-5-15(22)13-21-8-3-4-9-21;/h6-7,11,15H,1-5,8-10,12-13H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGVLSOWJSUUYDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)CN2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25Cl3N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017610 |

Source

|

| Record name | BRL 52537 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

391.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112282-24-3 |

Source

|

| Record name | BRL 52537 hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017610 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

BRL 52537 Hydrochloride: A Technical Guide to its Mechanism of Action in Neuroprotection

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 52537 hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist that has demonstrated significant neuroprotective effects, particularly in preclinical models of cerebral ischemia. Its mechanism of action is centered on the activation of the G-protein coupled kappa-opioid receptor, initiating a cascade of intracellular signaling events that culminate in the reduction of ischemic neuronal injury. Key downstream effects include the attenuation of excitotoxicity via modulation of nitric oxide production and the activation of pro-survival signaling pathways, notably involving the Signal Transducer and Activator of Transcription 3 (STAT3). This technical guide provides an in-depth overview of the molecular mechanisms, experimental validation, and quantitative parameters associated with the neuroprotective action of BRL 52537 hydrochloride.

Core Mechanism of Action: Kappa-Opioid Receptor Agonism

BRL 52537 hydrochloride exerts its pharmacological effects by acting as a potent and selective agonist at the kappa-opioid receptor (KOR), a Gαi/o-coupled receptor.[1] The binding of BRL 52537 to the KOR initiates a conformational change in the receptor, leading to the dissociation of the G-protein subunits (Gαi/o and Gβγ). These subunits then modulate the activity of various downstream effector proteins, which is the starting point for the neuroprotective signaling cascade.

Binding Affinity and Selectivity

The high affinity and selectivity of BRL 52537 for the kappa-opioid receptor over other opioid receptor subtypes, such as the mu-opioid receptor, are well-documented. This selectivity is crucial for minimizing off-target effects and is a key characteristic of its pharmacological profile.

| Parameter | Receptor Subtype | Value | Reference |

| Ki (Inhibition Constant) | Kappa (κ) | 0.24 nM | [1] |

| Ki (Inhibition Constant) | Mu (μ) | 1560 nM | [1] |

Neuroprotective Signaling Pathways

The neuroprotective effects of BRL 52537 hydrochloride in the context of cerebral ischemia are attributed to two primary downstream pathways: the attenuation of nitric oxide production and the activation of the STAT3 pro-survival pathway.

Attenuation of Ischemia-Evoked Nitric Oxide Production

A key mechanism of neuronal damage during cerebral ischemia is excitotoxicity, which is exacerbated by the overproduction of nitric oxide (NO) by neuronal nitric oxide synthase (nNOS). BRL 52537 has been shown to mitigate this by reducing ischemia-evoked NO production.[2][3] This effect is believed to be a significant contributor to its neuroprotective properties.

Upregulation of Phosphorylated STAT3 and Anti-Apoptotic Effects

BRL 52537 has been demonstrated to promote the phosphorylation of the Signal Transducer and Activator of Transcription 3 (STAT3).[4] Phosphorylated STAT3 (p-STAT3) can translocate to the nucleus and regulate the transcription of genes involved in cell survival and anti-apoptosis. This is supported by the observation that BRL 52537 treatment also leads to a marked decrease in the expression of caspase-3, a key executioner of apoptosis.[4]

Quantitative In Vivo Efficacy in Cerebral Ischemia Models

The neuroprotective effects of BRL 52537 have been quantified in rodent models of transient focal cerebral ischemia, typically induced by middle cerebral artery occlusion (MCAO). Treatment with BRL 52537 has been shown to significantly reduce infarct volume in key brain regions.

| Study Reference | Brain Region | Treatment Group | Infarct Volume (% of ipsilateral structure) |

| Goyagi et al., 2003[3] | Cortex | Saline Control | 40 ± 7% |

| BRL 52537 | 16 ± 6% | ||

| Caudoputamen | Saline Control | 66 ± 6% | |

| BRL 52537 | 30 ± 8% | ||

| Zhang et al., 2003[5] | Cortex | Saline Control | 28.6 ± 4.9% |

| BRL 52537 | 10.2 ± 4.3% | ||

| Caudoputamen | Saline Control | 53.3 ± 5.8% | |

| BRL 52537 | 23.8 ± 6.7% |

Experimental Protocols

The following are summaries of key experimental methodologies used to elucidate the mechanism of action of BRL 52537.

In Vivo Model of Focal Cerebral Ischemia

-

Animal Model: Male Wistar or Sprague-Dawley rats (250-300g).[3][4]

-

Ischemia Induction: Transient middle cerebral artery occlusion (MCAO) for 2 hours using the intraluminal filament technique. Ischemia is typically confirmed by laser Doppler flowmetry.[3][5]

-

Drug Administration: BRL 52537 hydrochloride is administered via continuous intravenous infusion, often at a dose of 1 mg/kg/hour. Treatment can be initiated either before ischemia or at the onset of reperfusion.[3][5]

-

Outcome Assessment: Infarct volume is measured at 22 hours or 4 days of reperfusion. Brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarcted tissue.[3][5]

Measurement of Nitric Oxide Production

-

Technique: In vivo microdialysis in the striatum.[3]

-

Methodology: A microdialysis probe is inserted into the striatum of anesthetized rats. Labeled arginine is infused, and the recovery of its metabolite, citrulline, is quantified. The production of citrulline serves as an index of nitric oxide synthase activity.[3]

Western Blot Analysis for STAT3 and Caspase-3

-

Sample Preparation: Following the in vivo experiment, brain tissue from the ischemic region is harvested and homogenized in lysis buffer. Protein concentration is determined using a BCA protein assay.

-

SDS-PAGE and Transfer: Equal amounts of protein (20-30 µg) are separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for total STAT3, phosphorylated STAT3 (p-STAT3 Tyr705), and caspase-3. This is followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Band intensity is quantified using densitometry software.

Conclusion

BRL 52537 hydrochloride is a selective kappa-opioid receptor agonist with a well-defined role in neuroprotection against ischemic injury. Its mechanism of action is multifaceted, involving the suppression of excitotoxic pathways through the attenuation of nitric oxide production and the promotion of cell survival via the STAT3 signaling cascade, ultimately leading to a reduction in apoptosis. The quantitative data from preclinical models robustly support its efficacy in reducing infarct volume. The detailed experimental protocols provided herein offer a framework for the continued investigation of BRL 52537 and other KOR agonists as potential therapeutic agents for stroke and other neurodegenerative disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. ahajournals.org [ahajournals.org]

- 3. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Selective Kappa-Opioid Receptor Agonist BRL 52537: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

BRL 52537, also known by its chemical name (+/-)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine, is a potent and highly selective agonist for the kappa-opioid receptor (KOR).[1][2] Its significant selectivity for the KOR over other opioid receptor subtypes has made it a valuable research tool for investigating the physiological roles of the kappa-opioid system, particularly in the context of neuroprotection.[1][3][4] This technical guide provides an in-depth analysis of the kappa-opioid receptor selectivity of BRL 52537, including its binding affinity, the experimental methods used for its characterization, and its downstream signaling pathways.

Kappa-Opioid Receptor Selectivity of BRL 52537

The selectivity of BRL 52537 is demonstrated by its differential binding affinities for the kappa (κ), mu (μ), and delta (δ) opioid receptors. The binding affinity is typically expressed as the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competition binding assay. A lower Ki value indicates a higher binding affinity.

| Receptor Subtype | Binding Affinity (Ki) |

| Kappa (κ) | 0.24 nM[1][2] |

| Mu (μ) | 1560 nM[1][2] |

| Delta (δ) | Not explicitly reported in the reviewed literature, but implied to be significantly lower than for the kappa receptor. |

Based on the available data, BRL 52537 exhibits a remarkable selectivity for the kappa-opioid receptor over the mu-opioid receptor, with a selectivity ratio (Ki μ / Ki κ) of approximately 6500-fold. This high degree of selectivity underscores its utility as a specific pharmacological probe for the KOR.

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of BRL 52537 for opioid receptors is typically achieved through competitive radioligand binding assays. The following is a generalized protocol based on standard methodologies for opioid receptor binding studies.

Objective: To determine the inhibition constant (Ki) of BRL 52537 for the kappa, mu, and delta-opioid receptors.

Materials:

-

Membrane Preparations: Cell membranes expressing the recombinant human kappa, mu, or delta-opioid receptor.

-

Radioligand: A tritiated or iodinated ligand with high affinity for the respective opioid receptor subtype (e.g., [³H]-U69,593 for KOR, [³H]-DAMGO for MOR, [³H]-DPDPE for DOR).

-

Test Compound: BRL 52537 hydrochloride.

-

Non-specific Binding Control: A high concentration of a non-labeled universal opioid receptor antagonist (e.g., naloxone).

-

Incubation Buffer: Typically a Tris-HCl buffer with physiological pH and salt concentrations.

-

Filtration Apparatus: A cell harvester with glass fiber filters.

-

Scintillation Counter: For measuring radioactivity.

Procedure:

-

Assay Setup: The assay is performed in microtiter plates. Each well contains the membrane preparation, the radioligand at a concentration close to its dissociation constant (Kd), and either buffer (for total binding), the non-specific binding control, or varying concentrations of BRL 52537.

-

Incubation: The plates are incubated at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to allow the binding to reach equilibrium.

-

Termination of Binding: The incubation is terminated by rapid filtration of the assay mixture through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

-

Washing: The filters are washed multiple times with ice-cold buffer to remove any non-specifically bound radioligand.

-

Radioactivity Measurement: The filters are placed in scintillation vials with a scintillation cocktail, and the radioactivity is quantified using a liquid scintillation counter.

-

Data Analysis:

-

Specific binding is calculated by subtracting the non-specific binding from the total binding.

-

The concentration of BRL 52537 that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis of the competition curve.

-

The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Experimental workflow for a radioligand binding assay.

Signaling Pathways of the Kappa-Opioid Receptor

The kappa-opioid receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gi/o family of G-proteins. Upon activation by an agonist such as BRL 52537, the receptor undergoes a conformational change, leading to the dissociation of the G-protein heterotrimer into its Gα and Gβγ subunits. These subunits then modulate the activity of various downstream effector proteins.

Key Signaling Events:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase, leading to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Modulation of Ion Channels:

-

The Gβγ subunit can directly interact with and activate G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the cell membrane.

-

The Gβγ subunit can also inhibit N-type voltage-gated calcium channels, reducing calcium influx.

-

-

Activation of Mitogen-Activated Protein Kinase (MAPK) Pathways: KOR activation can also lead to the activation of MAPK signaling cascades, such as the p38 MAPK pathway, which can be involved in the regulation of gene expression and other cellular processes.

These signaling events collectively contribute to the physiological effects of KOR activation, including analgesia, diuresis, and, as demonstrated with BRL 52537, neuroprotection.

Signaling pathway activated by a KOR agonist like BRL 52537.

References

- 1. ahajournals.org [ahajournals.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Synthesis of BRL 52537 Hydrochloride: A Technical Guide

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 52537 hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist that has garnered significant interest within the scientific community for its neuroprotective properties.[1] This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanisms of action of BRL 52537 hydrochloride, with a focus on its potential therapeutic applications in conditions such as cerebral ischemia.

Discovery

Physicochemical Properties and Quantitative Data

BRL 52537 hydrochloride is a water-soluble agent, a characteristic that facilitates its use in in vivo studies.[2] The key quantitative data for BRL 52537 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₂₄Cl₂N₂O・HCl | |

| Molecular Weight | 391.77 g/mol | |

| Ki for κ-opioid receptor | 0.24 nM | [2] |

| Ki for μ-opioid receptor | 1560 nM | [2] |

| Selectivity (μ/κ) | ~6500 | [2] |

Synthesis of BRL 52537 Hydrochloride

The synthesis of BRL 52537 hydrochloride involves a multi-step process. A generalized synthetic scheme is presented below. The synthesis of related piperidine (B6355638) derivatives has been described in the literature, providing a basis for the preparation of BRL 52537.

References

Pharmacological Profile of BRL 52537 Hydrochloride: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BRL 52537 hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][2][3] This technical guide provides a comprehensive overview of its pharmacological profile, including its binding affinity, mechanism of action, and significant neuroprotective effects observed in preclinical studies. Detailed experimental protocols for key assays are provided, and quantitative data are summarized for clarity. Signaling pathways and experimental workflows are visualized through diagrams to facilitate understanding. The information presented herein is intended to support further research and development of BRL 52537 hydrochloride as a potential therapeutic agent, particularly in the context of ischemic neuropathology.

Core Pharmacological Profile

BRL 52537 hydrochloride is recognized for its high affinity and selectivity for the kappa-opioid receptor (KOR). Its pharmacological activity is primarily mediated through the activation of this receptor, leading to downstream signaling cascades that produce its characteristic effects.

Binding Affinity

BRL 52537 hydrochloride demonstrates a high affinity for the kappa-opioid receptor with a significantly lower affinity for the mu-opioid receptor, underscoring its selectivity.

| Receptor Subtype | Binding Affinity (Ki) |

| Kappa (κ) | 0.24 nM[2][3] |

| Mu (μ) | 1560 nM[2] |

Table 1: Binding Affinity of BRL 52537 Hydrochloride for Opioid Receptors. This table summarizes the equilibrium dissociation constants (Ki) of BRL 52537 hydrochloride for kappa and mu opioid receptors, highlighting its selectivity for the kappa subtype.

Mechanism of Action

As a KOR agonist, BRL 52537 hydrochloride mimics the action of endogenous dynorphins, the natural ligands for the KOR. Upon binding, it activates the receptor, which is a G protein-coupled receptor (GPCR). This activation initiates a cascade of intracellular events, including the inhibition of adenylyl cyclase and modulation of ion channels. Two key downstream effects have been identified that contribute to its neuroprotective properties: attenuation of nitric oxide (NO) production and activation of the STAT3 signaling pathway.

Neuroprotective Effects in Ischemic Stroke Models

Preclinical studies have robustly demonstrated the neuroprotective efficacy of BRL 52537 hydrochloride in animal models of focal cerebral ischemia.

Reduction of Infarct Volume

Intravenous administration of BRL 52537 hydrochloride has been shown to significantly reduce infarct volume in rats subjected to middle cerebral artery occlusion (MCAO), a common model for ischemic stroke. This protective effect is observed when the compound is administered either as a pretreatment or as a post-treatment during the reperfusion phase.

| Treatment Group | Dosing | Infarct Volume - Cortex (% of ipsilateral) | Infarct Volume - Caudoputamen (% of ipsilateral) |

| Saline (Control) | - | 40 ± 7% | 66 ± 6% |

| BRL 52537 (Ischemia + Reperfusion) | 1 mg/kg/hr | 16 ± 6% | 30 ± 8% |

| Saline (Control) | - | 38 ± 6% | 66 ± 4% |

| BRL 52537 (Reperfusion only) | 1 mg/kg/hr | 19 ± 8% | 35 ± 9% |

Table 2: Effect of BRL 52537 Hydrochloride on Infarct Volume in a Rat Model of Transient Focal Cerebral Ischemia. This table presents the mean infarct volume ± SEM in the cortex and caudoputamen of rats treated with saline or BRL 52537 hydrochloride. The data demonstrates a significant reduction in brain injury with BRL 52537 treatment.

Key Signaling Pathways

Attenuation of Nitric Oxide Production

A primary mechanism underlying the neuroprotective effects of BRL 52537 hydrochloride is its ability to attenuate the production of nitric oxide (NO) in the ischemic brain.[4][5] Overproduction of NO during and after an ischemic event contributes to excitotoxicity and neuronal damage. By activating KORs, BRL 52537 hydrochloride mitigates this pathological increase in NO.

References

In Vivo Effects of the Selective KOR Agonist BRL 52537: A Technical Guide

Introduction

BRL 52537, also known as (+/-)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine, is a potent and highly selective agonist for the kappa opioid receptor (KOR).[1] With a high affinity for the KOR (Ki = 0.24 nM), it has been a valuable pharmacological tool for investigating the in vivo roles of this receptor system.[2][3] This technical guide provides a comprehensive overview of the in vivo effects of BRL 52537, with a focus on its neuroprotective properties in the context of cerebral ischemia. The document details experimental methodologies, summarizes quantitative data, and illustrates the key signaling pathways involved.

Neuroprotective Effects in Cerebral Ischemia

A significant body of research has demonstrated the neuroprotective effects of BRL 52537 in animal models of focal cerebral ischemia.[2][4][5] Administration of BRL 52537, both as a pretreatment and a post-treatment, has been shown to significantly reduce infarct volume following middle cerebral artery occlusion (MCAO) in rats.[2][4]

Quantitative Data Summary

The neuroprotective efficacy of BRL 52537 has been quantified in several studies. The following tables summarize the key findings on infarct volume reduction in different treatment paradigms.

Table 1: Effect of BRL 52537 on Infarct Volume (% of Ipsilateral Structure) with Pre- and Early Reperfusion Treatment [2][4]

| Treatment Group | Brain Region | Infarct Volume (%) |

| Saline | Cortex | 40 ± 7 |

| BRL 52537 (1 mg/kg/hr) | Cortex | 16 ± 6 |

| Saline | Caudoputamen | 66 ± 6 |

| BRL 52537 (1 mg/kg/hr) | Caudoputamen | 30 ± 8 |

Table 2: Effect of BRL 52537 on Infarct Volume (% of Ipsilateral Structure) with Treatment During Reperfusion Only [2][4]

| Treatment Group | Brain Region | Infarct Volume (%) |

| Saline | Cortex | 38 ± 6 |

| BRL 52537 (1 mg/kg/hr) | Cortex | 19 ± 8 |

| Saline | Caudoputamen | 66 ± 4 |

| BRL 52537 (1 mg/kg/hr) | Caudoputamen | 35 ± 9 |

Table 3: Therapeutic Window of BRL 52537 Post-MCAO [1]

| Treatment Initiation (Post-Reperfusion) | Brain Region | Infarct Volume (%) vs. Control |

| Onset | Cortex | 22 ± 6% vs. 39 ± 5% |

| 2 hours | Cortex | 21 ± 6% vs. 39 ± 5% |

| 4 hours | Cortex | 18 ± 5% vs. 39 ± 5% |

| Onset | Striatum | 38 ± 9% vs. 70 ± 4% |

| 2 hours | Striatum | 40 ± 8% vs. 70 ± 4% |

| 4 hours | Striatum | 50 ± 8% vs. 70 ± 4% |

| 6 hours | Striatum | 46 ± 9% vs. 70 ± 4% |

Experimental Protocols

The neuroprotective effects of BRL 52537 have been predominantly studied using a rat model of transient focal cerebral ischemia induced by middle cerebral artery occlusion (MCAO).

Middle Cerebral Artery Occlusion (MCAO) Model

A common method to induce focal cerebral ischemia is the intraluminal filament technique.[2][4][6]

Protocol:

-

Animal Preparation: Male Wistar rats (250-300g) are anesthetized, typically with halothane.

-

Surgical Procedure:

-

The common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA) are exposed.

-

The ECA is ligated and transected.

-

A nylon filament is inserted into the ICA via the ECA stump and advanced to occlude the origin of the middle cerebral artery (MCA).

-

-

Confirmation of Occlusion: Cerebral blood flow is monitored using laser Doppler flowmetry to confirm successful occlusion.

-

Reperfusion: After a defined period of occlusion (e.g., 2 hours), the filament is withdrawn to allow for reperfusion.

Administration of BRL 52537

BRL 52537 is typically administered intravenously.

Protocol:

-

Drug Preparation: BRL 52537 hydrochloride is dissolved in saline.

-

Administration: The solution is administered as a continuous intravenous infusion at a rate of 1 mg/kg/hr.[2][4]

-

Timing of Administration:

Assessment of Infarct Volume

Infarct volume is typically assessed 24 to 72 hours after MCAO.

Protocol:

-

Brain Extraction: Animals are euthanized, and their brains are removed.

-

Staining: Brain slices are stained with 2,3,5-triphenyltetrazolium chloride (TTC). Viable tissue stains red, while infarcted tissue remains white.

-

Quantification: The area of infarction in each brain slice is measured, and the total infarct volume is calculated.

Signaling Pathways

The neuroprotective effects of BRL 52537 are mediated through the activation of specific intracellular signaling pathways upon binding to the kappa opioid receptor.

Attenuation of Nitric Oxide Production

One of the key mechanisms underlying the neuroprotective effects of BRL 52537 is the attenuation of ischemia-evoked nitric oxide (NO) production.[2][4] Excessive NO production during cerebral ischemia contributes to neuronal damage. BRL 52537 treatment has been shown to markedly attenuate NO production in the ischemic striatum.[4]

Caption: BRL 52537-mediated neuroprotection via NO attenuation.

Upregulation of Phosphorylated STAT3

Another important signaling pathway involves the upregulation of phosphorylated Signal Transducer and Activator of Transcription 3 (p-STAT3).[5][7] The STAT3 signaling pathway is known to play a role in cell survival and neuroprotection. BRL 52537 administration promotes the phosphorylation of STAT3, which in turn inhibits apoptosis, as evidenced by a decrease in caspase-3 expression.[5]

References

- 1. ahajournals.org [ahajournals.org]

- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BRL 52537 hydrochloride, kappa-opioid agonist (CAS 112282-24-3) | Abcam [abcam.com]

- 4. ahajournals.org [ahajournals.org]

- 5. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Focal embolic cerebral ischemia in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

The Role of BRL 52537 in Modulating Ischemia-Evoked Nitric Oxide Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the selective kappa-opioid receptor (KOR) agonist, BRL 52537, and its significant role in attenuating the production of nitric oxide (NO) during cerebral ischemia. The document synthesizes key research findings, presenting quantitative data, detailed experimental methodologies, and visual representations of the underlying signaling pathways and experimental workflows.

Executive Summary

Cerebral ischemia, characterized by a reduction in blood flow to the brain, triggers a complex cascade of biochemical events leading to neuronal damage. A key molecule in this cascade is nitric oxide (NO), a double-edged sword that can be either neuroprotective or neurotoxic depending on its concentration, temporal profile, and the enzymatic source of its production. Overproduction of NO, particularly from neuronal nitric oxide synthase (nNOS), is a well-described mechanism of ischemic cell damage.[1]

The selective KOR agonist, BRL 52537 [(±)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl) methylpiperidine], has demonstrated significant neuroprotective effects in preclinical models of focal cerebral ischemia.[2][3] A primary mechanism underlying this neuroprotection is the marked attenuation of ischemia-evoked NO production.[2][3] This guide details the evidence supporting this mechanism, the experimental protocols used to elicit these findings, and the putative signaling pathways involved.

Quantitative Data Presentation

The neuroprotective efficacy of BRL 52537 has been quantified by measuring the reduction in infarct volume in a rat model of transient focal ischemia. The data clearly indicates a substantial decrease in tissue damage in both the cortex and caudoputamen with BRL 52537 treatment, administered either as a pretreatment or during reperfusion.

Table 1: Effect of BRL 52537 on Infarct Volume Following Transient Focal Ischemia in Rats

| Treatment Group | Administration Timing | Infarct Volume (% of Ipsilateral Cortex) | Infarct Volume (% of Ipsilateral Caudoputamen) |

| Saline (Control) | Pre-ischemia + Reperfusion | 40 ± 7% | 66 ± 6% |

| BRL 52537 (1 mg/kg/hr) | Pre-ischemia + Reperfusion | 16 ± 6% | 30 ± 8% |

| Saline (Control) | Reperfusion Only | 38 ± 6% | 66 ± 4% |

| BRL 52537 (1 mg/kg/hr) | Reperfusion Only | 19 ± 8% | 35 ± 9% |

| Data sourced from Goyagi et al., Stroke, 2003.[2][3] |

Table 2: Effect of BRL 52537 and KOR Antagonist on Infarct Volume

| Treatment Group | Infarct Volume (% of Ipsilateral Cortex) | Infarct Volume (% of Ipsilateral Caudoputamen) |

| Saline / Saline | 28.6 ± 4.9% | 53.3 ± 5.8% |

| Saline / BRL 52537 | 10.2 ± 4.3% | 23.8 ± 6.7% |

| nor-BNI / BRL 52537 | 28.6 ± 5.3% | 40.9 ± 6.2% |

| Data demonstrates that the neuroprotective effect of BRL 52537 is blocked by the KOR antagonist nor-binaltorphimine (nor-BNI), confirming its action is mediated through kappa-opioid receptors. Sourced from Zhang et al., Anesth Analg, 2003.[4][5] |

Core Signaling Pathway

BRL 52537 exerts its effect by binding to and activating the kappa-opioid receptor, a G-protein coupled receptor (GPCR). This activation initiates a signaling cascade that ultimately leads to the attenuation of neuronal nitric oxide synthase (nNOS) activity, thereby reducing the excessive, neurotoxic production of NO during an ischemic event. While the precise intermediates linking KOR activation to nNOS inhibition in this context are still under investigation, the pathway is known to involve inhibitory G-proteins (Gαi/o). The neuroprotective effect of BRL 52537 is lost in male mice lacking the nNOS gene, providing strong evidence that the drug acts upstream of nNOS to prevent NO generation and subsequent neurotoxicity.[6]

Figure 1. Proposed signaling pathway for BRL 52537-mediated neuroprotection.

Key Experimental Protocols

The following sections detail the methodologies for the primary experiments that established the link between BRL 52537 and ischemia-evoked nitric oxide production.

Transient Focal Cerebral Ischemia Model (MCAO)

The Middle Cerebral Artery Occlusion (MCAO) model is a widely used method to induce focal cerebral ischemia in rodents, mimicking human stroke.[6][7][8]

Objective: To create a reproducible model of transient focal brain ischemia and reperfusion.

Materials:

-

Male Wistar rats (250-300g)

-

Anesthesia (e.g., halothane)

-

Operating microscope

-

4-0 monofilament nylon suture with a rounded tip

-

Microvascular clips

-

Laser Doppler flowmeter

Procedure:

-

Anesthesia and Monitoring: Anesthetize the rat and maintain its body temperature at 37°C using a heating pad. Monitor cerebral blood flow using a laser Doppler flowmeter placed on the skull over the MCA territory.

-

Surgical Exposure: Make a midline neck incision to expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Vessel Ligation: Ligate the distal ECA and the occipital artery branches. Place a temporary microvascular clip on the ICA.

-

Arteriotomy: Make a small incision in the ECA stump.

-

Occlusion: Introduce the 4-0 monofilament nylon suture through the ECA stump into the ICA until it blocks the origin of the MCA. A significant drop in cerebral blood flow (>70%) confirmed by the laser Doppler indicates successful occlusion.

-

Ischemia Period: Maintain the filament in place for the desired duration of ischemia (e.g., 2 hours).[2]

-

Reperfusion: Withdraw the filament to allow blood flow to resume. Close the neck incision.

-

Post-operative Care: Allow the animal to recover with free access to food and water.

Figure 2. Workflow for the Middle Cerebral Artery Occlusion (MCAO) procedure.

In Vivo Estimation of Nitric Oxide Production

Direct measurement of the highly reactive NO radical in vivo is challenging. A validated method involves estimating its production by measuring the conversion of radiolabeled L-arginine to L-citrulline, a co-product of the NOS reaction, via microdialysis.[2][3]

Objective: To quantify striatal NO production during ischemia in response to BRL 52537 treatment.

Materials:

-

Rats subjected to MCAO

-

Microdialysis probe

-

Perfusion pump

-

Radiolabeled [¹⁴C]L-arginine

-

Artificial cerebrospinal fluid (aCSF)

-

Dowex cation-exchange resin columns

-

Scintillation counter

Procedure:

-

Probe Implantation: Stereotactically implant a microdialysis probe into the striatum of the ischemic hemisphere.

-

Perfusion: Perfuse the probe with aCSF containing [¹⁴C]L-arginine at a constant flow rate.

-

Dialysate Collection: Collect dialysate samples at regular intervals before, during, and after the ischemic period.

-

Treatment Administration: Administer BRL 52537 or saline intravenously as per the experimental design (e.g., 15 minutes before MCAO).[2][3]

-

Separation of Arginine and Citrulline: Pass the collected dialysate through Dowex cation-exchange columns. L-arginine (charged) binds to the resin, while L-citrulline (neutral) flows through.

-

Quantification: Measure the radioactivity of the L-citrulline-containing effluent using a scintillation counter.

-

Data Analysis: Calculate the amount of [¹⁴C]L-citrulline recovered per unit time as an index of NO production.

Figure 3. Experimental workflow for measuring NO production via microdialysis.

Conclusion and Future Directions

The selective KOR agonist BRL 52537 provides robust neuroprotection against ischemic stroke in preclinical models. A key mechanism of this action is the significant attenuation of ischemia-evoked nitric oxide production, an effect mediated through the kappa-opioid receptor and upstream of neuronal nitric oxide synthase. The quantitative data and detailed protocols presented herein provide a comprehensive resource for researchers in the fields of neuroscience and drug development.

Future research should focus on elucidating the specific downstream signaling molecules that link KOR activation to nNOS inhibition. Understanding these intermediate steps could reveal novel targets for therapeutic intervention in stroke and other neurodegenerative disorders characterized by excitotoxicity and excessive NO production.

References

- 1. MAPK Signaling Pathways in Hepatic Ischemia/Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 2. [PDF] Middle Cerebral Artery Occlusion Model in Rodents: Methods and Potential Pitfalls | Semantic Scholar [semanticscholar.org]

- 3. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ahajournals.org [ahajournals.org]

- 5. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]

- 6. researchgate.net [researchgate.net]

- 7. Middle cerebral artery occlusion methods in rat versus mouse models of transient focal cerebral ischemic stroke - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jove.com [jove.com]

BRL 52537: A Potent Tool for Interrogating Kappa-Opioid Receptor Function

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 52537, also known as (±)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine, is a potent and highly selective kappa-opioid receptor (KOR) agonist. Its high affinity and selectivity for the KOR over other opioid receptor subtypes, such as the mu-opioid receptor (MOR), make it an invaluable pharmacological tool for elucidating the diverse physiological and pathophysiological roles of the KOR system. This technical guide provides a comprehensive overview of BRL 52537, focusing on its utility in studying opioid receptor function, its mechanism of action, and detailed methodologies for its application in preclinical research.

Core Properties and Mechanism of Action

BRL 52537 is a non-peptide small molecule that readily crosses the blood-brain barrier, enabling the study of both central and peripheral KOR functions. As a KOR agonist, its primary mechanism of action involves binding to and activating KORs, which are G-protein coupled receptors (GPCRs) predominantly coupled to the inhibitory Gαi/o subunit. This activation initiates a cascade of intracellular signaling events that ultimately modulate neuronal excitability and neurotransmitter release.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for BRL 52537, providing a clear comparison of its binding affinity and its efficacy in a key preclinical model of neuroprotection.

Table 1: Opioid Receptor Binding Affinity of BRL 52537

| Receptor Subtype | Binding Affinity (Ki) |

| Kappa (κ) | 0.24 nM |

| Mu (μ) | 1560 nM |

This data highlights the exceptional selectivity of BRL 52537 for the kappa-opioid receptor.

Table 2: Neuroprotective Efficacy of BRL 52537 in a Rat Model of Focal Cerebral Ischemia

| Treatment Group | Infarct Volume in Cortex (% of ipsilateral cortex) | Infarct Volume in Caudoputamen (% of ipsilateral caudoputamen) |

| Saline (Control) | 40 ± 7% | 66 ± 6% |

| BRL 52537 (Pretreatment) | 16 ± 6% | 30 ± 8% |

| BRL 52537 (Post-treatment) | 19 ± 8% | 35 ± 9% |

Data are presented as mean ± SEM. These results demonstrate the significant neuroprotective effect of BRL 52537 when administered both before and after the ischemic event.[1]

Key Signaling Pathways

Activation of KOR by BRL 52537 triggers several downstream signaling pathways, leading to its observed physiological effects. The primary pathways include the inhibition of adenylyl cyclase, modulation of intracellular calcium levels, and activation of the STAT3 signaling cascade.

Caption: KOR signaling pathways activated by BRL 52537.

Experimental Protocols

This section provides detailed methodologies for key experiments utilizing BRL 52537 to study opioid receptor function.

Radioligand Binding Assay for Opioid Receptors

This protocol is a general framework for determining the binding affinity (Ki) of BRL 52537 for opioid receptors. Specific parameters may need to be optimized based on the tissue source and radioligand used.

1. Membrane Preparation:

-

Homogenize brain tissue (e.g., rat striatum) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

-

Centrifuge the resulting supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

-

Wash the membrane pellet by resuspension in fresh buffer and repeat the centrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

2. Binding Assay:

-

In a 96-well plate, combine the membrane preparation (50-100 µg of protein), a specific radioligand for the receptor of interest (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR) at a concentration near its Kd, and varying concentrations of BRL 52537.

-

For determination of non-specific binding, a parallel set of wells should contain a high concentration of a non-labeled competing ligand (e.g., unlabeled U-69,593).

-

Incubate the plate at 25°C for 60-90 minutes.

-

Terminate the incubation by rapid filtration through glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.

-

Wash the filters rapidly with ice-cold assay buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a liquid scintillation counter.

3. Data Analysis:

-

Calculate the specific binding by subtracting non-specific binding from total binding.

-

Determine the IC50 value (the concentration of BRL 52537 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis of the competition binding data.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Caption: Experimental workflow for radioligand binding assay.

In Vivo Neuroprotection Study in a Rat Model of Stroke

This protocol details the methodology used to assess the neuroprotective effects of BRL 52537 in a rat model of middle cerebral artery occlusion (MCAO).

1. Animal Model:

-

Use adult male Wistar rats (250-300g).

-

Anesthetize the rats with an appropriate anesthetic (e.g., isoflurane).

2. Middle Cerebral Artery Occlusion (MCAO):

-

Induce focal cerebral ischemia using the intraluminal filament technique.

-

Expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Insert a nylon monofilament suture with a rounded tip into the ICA via the ECA stump and advance it until it occludes the origin of the middle cerebral artery (MCA).

-

Confirm occlusion by monitoring cerebral blood flow with a laser Doppler flowmeter.

-

After a defined period of occlusion (e.g., 2 hours), withdraw the filament to allow for reperfusion.

3. Drug Administration:

-

For pretreatment studies, administer BRL 52537 (e.g., 1 mg/kg, intravenous infusion) 15-30 minutes before MCAO.

-

For post-treatment studies, administer BRL 52537 at the onset of reperfusion or at specified time points thereafter.

-

A control group should receive a vehicle (e.g., saline) infusion.

4. Assessment of Infarct Volume:

-

After a survival period (e.g., 24 or 48 hours), euthanize the rats and harvest the brains.

-

Slice the brains into coronal sections (e.g., 2 mm thick).

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC), which stains viable tissue red, leaving the infarcted tissue unstained (white).

-

Quantify the infarct volume using image analysis software and express it as a percentage of the ipsilateral hemisphere.

Caption: Experimental workflow for in vivo neuroprotection study.

Western Blot Analysis for p-STAT3 and Caspase-3

This protocol outlines the general steps for assessing the effect of BRL 52537 on the expression of phosphorylated STAT3 (p-STAT3) and cleaved caspase-3, key markers of cell survival and apoptosis, respectively.

1. Sample Preparation:

-

Following in vivo experiments or in vitro cell culture treatments with BRL 52537, harvest the tissue or cells of interest.

-

Lyse the samples in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates.

2. SDS-PAGE and Protein Transfer:

-

Denature the protein samples by boiling in Laemmli buffer.

-

Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

3. Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for p-STAT3 (Tyr705), total STAT3, and cleaved caspase-3 overnight at 4°C.

-

Wash the membrane to remove unbound primary antibodies.

-

Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane thoroughly.

4. Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Normalize the expression of p-STAT3 to total STAT3 and cleaved caspase-3 to a loading control (e.g., β-actin or GAPDH).

Conclusion

BRL 52537 is a powerful and selective pharmacological tool that has been instrumental in advancing our understanding of the multifaceted roles of the kappa-opioid receptor. Its utility in preclinical models of neurological disorders, particularly stroke, highlights the therapeutic potential of targeting the KOR system. The data and protocols presented in this guide are intended to facilitate further research into the function of opioid receptors and the development of novel therapeutics. For researchers, scientists, and drug development professionals, BRL 52537 remains a key compound for dissecting the complexities of KOR signaling and its implications for human health and disease.

References

An In-depth Technical Guide to the Early Efficacy Studies of BRL 52537 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

BRL 52537 hydrochloride is a potent and highly selective kappa-opioid receptor (KOR) agonist that emerged from early research as a promising analgesic and has since been extensively studied for its neuroprotective properties. This technical guide provides a comprehensive overview of the foundational efficacy studies of BRL 52537, focusing on its analgesic and neuroprotective effects. Detailed experimental protocols, quantitative data, and visual representations of signaling pathways and workflows are presented to offer a thorough understanding of its initial pharmacological profile.

Core Efficacy Data

The initial development of BRL 52537 identified it as a powerful analgesic with high selectivity for the kappa-opioid receptor over the mu-opioid receptor. Subsequent research has largely focused on its significant neuroprotective effects in models of cerebral ischemia.

Receptor Binding Affinity

BRL 52537 demonstrates high affinity and selectivity for the kappa-opioid receptor. The binding affinities for the kappa (κ) and mu (μ) opioid receptors are summarized below.

| Receptor | Kᵢ (nM) | Reference |

| Kappa (κ) | 0.24 | [1] |

| Mu (μ) | 1560 | [1] |

Analgesic Efficacy

The primary analgesic efficacy of BRL 52537 was established in the mouse tail-flick test, a standard model for assessing antinociceptive activity.

| Animal Model | Test | Route of Administration | ED₅₀ (mg/kg) | Comparative Potency | Reference |

| Mouse | Tail Flick | Subcutaneous (sc) | 0.05 | 25 times more potent than morphine; 16 times more potent than U-50488 |

Neuroprotective Efficacy

Numerous studies have demonstrated the neuroprotective effects of BRL 52537 in rodent models of focal cerebral ischemia, typically induced by middle cerebral artery occlusion (MCAO). The primary outcome measure in these studies is the reduction in infarct volume.

| Animal Model | Treatment Timing | Dosage | Infarct Volume Reduction (Cortex) | Infarct Volume Reduction (Caudoputamen) | Reference |

| Rat (Wistar) | Pre-treatment (15 min before MCAO) and during ischemia/reperfusion (up to 2h post) | 1 mg/kg/hr IV | 16 ± 6% vs 40 ± 7% in saline group | 30 ± 8% vs 66 ± 6% in saline group | [2][3][4] |

| Rat (Wistar) | Post-treatment (at onset of reperfusion for 22h) | 1 mg/kg/hr IV | 19 ± 8% vs 38 ± 6% in saline group | 35 ± 9% vs 66 ± 4% in saline group | [2][3][4] |

Experimental Protocols

Analgesic Activity Assessment: Mouse Tail-Flick Test

The mouse tail-flick test was a key early assay to determine the antinociceptive properties of BRL 52537.

-

Animals: Male mice were used.

-

Procedure: A focused beam of light was applied to the ventral surface of the tail. The time taken for the mouse to "flick" its tail away from the heat source was recorded as the tail-flick latency. A cut-off time was established to prevent tissue damage.

-

Drug Administration: BRL 52537 hydrochloride was administered subcutaneously.

-

Data Analysis: The dose required to produce a 50% maximal possible effect (ED₅₀) was calculated.

Neuroprotection Assessment: Middle Cerebral Artery Occlusion (MCAO) in Rats

The neuroprotective efficacy of BRL 52537 was primarily evaluated using the intraluminal filament model of MCAO in rats.

-

Animals: Adult male Wistar rats (250-300g) were commonly used.[2][4]

-

Anesthesia: Anesthesia was induced and maintained with halothane (B1672932) in oxygen-enriched air.[2][4]

-

Surgical Procedure:

-

The right femoral artery was cannulated for blood pressure monitoring.

-

A 4-0 monofilament nylon suture with a rounded tip was inserted into the external carotid artery and advanced into the internal carotid artery to occlude the origin of the middle cerebral artery.

-

Occlusion was confirmed by Laser Doppler Flowmetry.

-

The filament was left in place for a defined period (e.g., 2 hours) to induce focal cerebral ischemia.

-

Reperfusion was initiated by withdrawing the filament.

-

-

Drug Administration: BRL 52537 hydrochloride (1 mg/kg/hr) or saline was administered as a continuous intravenous infusion.[2][4]

-

Outcome Assessment:

-

After a set reperfusion period (e.g., 22 hours or 4 days), the animals were euthanized.

-

Brains were removed, sectioned, and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Infarct volume was quantified as a percentage of the ipsilateral hemisphere.

-

References

Methodological & Application

Application Notes and Protocols: BRL 52537 in Rodent Stroke Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the recommended use of BRL 52537, a selective κ-opioid receptor (KOR) agonist, in rodent models of ischemic stroke. The following sections detail the recommended dosage, experimental protocols, and the underlying neuroprotective mechanisms of action based on published preclinical studies.

Quantitative Data Summary

The administration of BRL 52537 has been shown to be effective in reducing infarct volume and improving neurological outcomes in rodent models of focal cerebral ischemia. The key quantitative data from these studies are summarized in the tables below.

Table 1: Recommended Dosage and Administration of BRL 52537

| Parameter | Recommended Value | Source |

| Dosage | 1 mg/kg/hr | [1][2][3][4][5] |

| Administration Route | Intravenous (IV) Infusion | [2][3][5] |

| Infusion Rate | 0.5 mL/h | [3][5] |

| Vehicle | Saline | [1][2][3][4][5] |

Table 2: Therapeutic Time Window for BRL 52537 Administration

| Treatment Initiation | Duration of Infusion | Species/Strain | Stroke Model | Efficacy | Source |

| 15 minutes before MCAO | Until 2 hours of reperfusion | Wistar Rats | 2h MCAO | Significant reduction in infarct volume | [2][3][5] |

| At onset of reperfusion | 22 hours | Wistar Rats | 2h MCAO | Significant reduction in infarct volume | [1][2][3][4][5] |

| 2 hours post-reperfusion | 22 hours | Wistar Rats | 2h MCAO | Significant reduction in infarct volume | [4][6] |

| 4 hours post-reperfusion | 22 hours | Wistar Rats | 2h MCAO | Significant reduction in infarct volume | [4][6] |

| 6 hours post-reperfusion | 22 hours | Wistar Rats | 2h MCAO | Significant reduction in striatal infarct volume | [4][6] |

Table 3: Efficacy of BRL 52537 on Infarct Volume Reduction

| Treatment Group | Cortical Infarct Volume (% of ipsilateral structure) | Caudoputamen Infarct Volume (% of ipsilateral structure) | Source |

| Saline (Vehicle) | 28.6% +/- 4.9% to 40% +/- 7% | 53.3% +/- 5.8% to 66% +/- 6% | [1][2][3] |

| BRL 52537 (Pre-treatment) | 16% +/- 6% | 30% +/- 8% | [2][3] |

| BRL 52537 (Post-treatment at reperfusion) | 10.2% +/- 4.3% to 19% +/- 8% | 23.8% +/- 6.7% to 35% +/- 9% | [1][2][3] |

| BRL 52537 (Delayed treatment up to 4h post-reperfusion) | 18% +/- 5% to 22% +/- 6% | 38% +/- 9% to 50% +/- 8% | [4][6] |

Experimental Protocols

The following are detailed methodologies for key experiments involving the administration of BRL 52537 in a rodent model of transient focal cerebral ischemia.

Animal Model and Stroke Induction

-

Animal Species: Adult male Wistar or Sprague-Dawley rats (250-300g) are commonly used.[1][2]

-

Anesthesia: Anesthesia is induced and maintained with halothane (B1672932) or isoflurane.

-

Stroke Model: Transient focal cerebral ischemia is induced using the intraluminal filament technique to occlude the middle cerebral artery (MCAO).[1][2][4]

-

Make a midline neck incision and expose the common carotid artery (CCA).

-

Introduce a nylon monofilament suture into the external carotid artery (ECA) and advance it into the internal carotid artery (ICA) to occlude the origin of the MCA.

-

Confirm successful occlusion by monitoring cerebral blood flow using laser Doppler flowmetry. A reduction to <20% of baseline indicates successful occlusion.[1]

-

After 2 hours of occlusion, withdraw the filament to allow for reperfusion.[1][2][4]

-

BRL 52537 Preparation and Administration

-

Compound: BRL 52537 hydrochloride [(+/-)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl)methylpiperidine].[1][2][4]

-

Preparation: Dissolve BRL 52537 in sterile saline to the desired concentration for infusion.

-

Administration: Administer via a continuous intravenous infusion, typically through the femoral vein, at a rate of 1 mg/kg/hr.[1][2][3][4][5]

Experimental Groups and Treatment Paradigms

-

Sham Group: Animals undergo the surgical procedure without MCAO.

-

Vehicle Control Group: Animals undergo MCAO and receive a continuous intravenous infusion of saline.[1]

-

BRL 52537 Treatment Groups:

-

Pre-treatment: Initiate BRL 52537 infusion (1 mg/kg/hr) 15 minutes before MCAO and continue until 2 hours of reperfusion.[2][3][5]

-

Post-treatment: Initiate BRL 52537 infusion (1 mg/kg/hr) at the onset of reperfusion and continue for 22 hours.[1][2][3][4][5]

-

Delayed Treatment: Initiate BRL 52537 infusion (1 mg/kg/hr) at 2, 4, or 6 hours after the onset of reperfusion and continue for 22 hours.[4][6]

-

Outcome Assessment

-

Infarct Volume Measurement:

-

At 24 hours or 4 days post-ischemia, euthanize the animals and harvest the brains.[1]

-

Slice the brains into coronal sections.

-

Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

-

Quantify the infarct volume as a percentage of the ipsilateral hemisphere.[1][3]

-

-

Neurological Scoring: Assess neurological deficits using a standardized scoring system at various time points post-stroke.

-

Histopathology and Molecular Analysis:

Visualizations

Experimental Workflow

Caption: Experimental workflow for evaluating BRL 52537 in a rodent stroke model.

Proposed Signaling Pathway of BRL 52537 Neuroprotection

Caption: Proposed signaling pathway for the neuroprotective effects of BRL 52537.

Disclaimer: This document is intended for research purposes only and does not constitute medical advice. The protocols described herein are based on published scientific literature and should be adapted and optimized by researchers for their specific experimental conditions. All animal experiments should be conducted in accordance with relevant institutional and national guidelines for the care and use of laboratory animals.

References

- 1. Kappa-opioid receptor selectivity for ischemic neuroprotection with BRL 52537 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. ahajournals.org [ahajournals.org]

- 5. ahajournals.org [ahajournals.org]

- 6. ahajournals.org [ahajournals.org]

- 7. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

BRL 52537 Hydrochloride: Application Notes and Protocols for Preclinical Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the solubility, preparation, and experimental use of BRL 52537 hydrochloride, a potent and highly selective κ-opioid receptor (KOR) agonist. This document is intended to guide researchers in designing and executing experiments to investigate the compound's therapeutic potential, particularly its neuroprotective effects.

Physicochemical and Biological Properties

BRL 52537 hydrochloride is a synthetic compound recognized for its high affinity and selectivity for the κ-opioid receptor. It has demonstrated neuroprotective properties in various preclinical models, making it a valuable tool for research into conditions such as cerebral ischemia and stroke.[1]

| Property | Value |

| Molecular Weight | 391.77 g/mol |

| Molecular Formula | C₁₈H₂₄Cl₂N₂O·HCl |

| Purity | >99% |

| Appearance | Solid |

| CAS Number | 112282-24-3 |

| Ki for κ-opioid receptor | 0.24 nM |

| Ki for μ-opioid receptor | 1560 nM |

Solubility Data

The solubility of BRL 52537 hydrochloride in common laboratory solvents is summarized below. It is important to note that for some solvents, warming or sonication may be required to achieve complete dissolution.

| Solvent | Solubility | Notes |

| Water | up to 5 mM | |

| DMSO | up to 25 mM | Warming may be necessary.[2][3] |

| Methanol (B129727) | up to 25 mg/mL (63.81 mM) | Ultrasonic treatment may be needed. |

Experimental Protocols

I. Preparation of Stock Solutions

Objective: To prepare concentrated stock solutions of BRL 52537 hydrochloride for subsequent dilution to working concentrations.

Materials:

-

BRL 52537 hydrochloride powder

-

Dimethyl sulfoxide (B87167) (DMSO), sterile, cell culture grade

-

Methanol, analytical grade

-

Sterile microcentrifuge tubes or vials

-

Vortex mixer

-

Water bath or heating block (optional)

-

Sonicator (optional)

Protocol:

-

Aseptic Technique: Perform all steps under a laminar flow hood to maintain sterility, especially for solutions intended for cell culture experiments.

-

Solvent Selection: Choose the appropriate solvent based on the required stock concentration and downstream application. DMSO is a common choice for cell-based assays, while methanol can also be used.

-

Calculation: Determine the mass of BRL 52537 hydrochloride and the volume of solvent required to achieve the desired stock concentration (e.g., 10 mM or 25 mM).

-

Dissolution:

-

Aliquoting and Storage:

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This minimizes freeze-thaw cycles.

-

Store the aliquots at -20°C or -80°C for long-term stability. Stock solutions in DMSO are stable for up to one month at -20°C and for up to six months at -80°C.

-

II. Preparation of Working Solutions for In Vitro Experiments (e.g., Cell Culture)

Objective: To dilute the high-concentration stock solution to the final working concentrations for treating cells.

Materials:

-

BRL 52537 hydrochloride stock solution (e.g., 10 mM in DMSO)

-

Sterile cell culture medium appropriate for the cell line being used

-

Sterile serological pipettes and pipette tips

Protocol:

-

Thawing the Stock: Thaw a single aliquot of the BRL 52537 hydrochloride stock solution at room temperature.

-

Serial Dilution: Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations.

-

Important: To avoid precipitation, it is recommended to perform dilutions in a stepwise manner.

-

-

Vehicle Control: Prepare a vehicle control by adding the same volume of DMSO (without the compound) to the cell culture medium as was used for the highest concentration of BRL 52537 hydrochloride. The final concentration of DMSO in the culture medium should be kept low, typically below 0.5%, to avoid solvent-induced cytotoxicity.

-

Immediate Use: Use the freshly prepared working solutions immediately for cell treatment.

III. Preparation of Dosing Solutions for In Vivo Experiments

Objective: To prepare BRL 52537 hydrochloride solutions suitable for administration to laboratory animals.

Materials:

-

BRL 52537 hydrochloride stock solution (e.g., in DMSO)

-

Sterile physiological saline (0.9% NaCl)

-

Sterile tubes for dilution

Protocol:

-

Thawing the Stock: Thaw an aliquot of the BRL 52537 hydrochloride stock solution.

-

Dilution: Dilute the DMSO stock solution with sterile physiological saline to the final desired concentration for injection.

-

Note: The final concentration of DMSO in the dosing solution should be minimized, ideally kept low to avoid toxicity.

-

-

Vehicle Control: Prepare a vehicle control solution with the same final concentration of DMSO in saline as the drug solution.

-

Administration: Administer the prepared solutions to the animals via the desired route (e.g., intravenous infusion). In studies with rats, BRL 52537 has been administered as a continuous intravenous infusion at a rate of 1 mg/kg per hour.

Signaling Pathways and Experimental Workflows

Kappa-Opioid Receptor Signaling Cascade

BRL 52537 hydrochloride exerts its effects by activating the κ-opioid receptor (KOR), a G protein-coupled receptor (GPCR). This activation initiates a cascade of intracellular signaling events that ultimately lead to the observed neuroprotective effects. The primary signaling pathway involves the Gαi/o subunit, leading to the inhibition of adenylyl cyclase and a subsequent decrease in cyclic AMP (cAMP) levels. Additionally, KOR activation can modulate various kinase pathways, including the mitogen-activated protein kinase (MAPK) pathways (ERK, p38, and JNK), and the STAT3 pathway.

General Experimental Workflow

The following diagram outlines a general workflow for investigating the effects of BRL 52537 hydrochloride, from initial compound preparation to in vitro and in vivo assays.

References

- 1. go.drugbank.com [go.drugbank.com]

- 2. Mu and kappa opioid receptors activate ERK/MAPK via different protein kinase C isoforms and secondary messengers in astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for BRL 52537 in Transient Focal Cerebral Ischemia Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the utilization of BRL 52537, a selective κ-opioid receptor (KOR) agonist, in preclinical models of transient focal cerebral ischemia. The information presented is intended to guide researchers in designing and executing experiments to evaluate the neuroprotective potential of this compound.

Introduction

BRL 52537 hydrochloride, chemically known as (±)-1-(3,4-dichlorophenyl)acetyl-2-(1-pyrrolidinyl) methylpiperidine, has demonstrated significant neuroprotective effects in animal models of stroke.[1] Its mechanism of action involves the activation of κ-opioid receptors, leading to the attenuation of ischemic neuronal injury.[1] Studies have shown that BRL 52537 can reduce infarct volume when administered either as a pretreatment or as a post-treatment following the ischemic event, highlighting its therapeutic potential.[2][1] One of the key mechanisms underlying its neuroprotective effect is the reduction of ischemia-evoked nitric oxide (NO) production.[2][1][3] Additionally, evidence suggests the involvement of the STAT3 signaling pathway in mediating the protective effects of BRL 52537 against cerebral ischemia/reperfusion injury.[4]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies utilizing BRL 52537 in a rat model of transient focal cerebral ischemia, specifically the middle cerebral artery occlusion (MCAO) model.

Table 1: Efficacy of BRL 52537 on Infarct Volume (Pre-treatment and Early Reperfusion)

| Treatment Group | Administration Protocol | Infarct Volume - Cortex (% of ipsilateral cortex) | Infarct Volume - Caudoputamen (% of ipsilateral caudoputamen) |

| Saline (Control) | Continuous IV infusion | 40 ± 7% | 66 ± 6% |

| BRL 52537 | 1 mg/kg/h continuous IV infusion, starting 15 mins before MCAO and continued until 2 hours of reperfusion | 16 ± 6% | 30 ± 8% |

Data presented as mean ± SEM.[2][1]

Table 2: Efficacy of BRL 52537 on Infarct Volume (Post-treatment during Reperfusion)

| Treatment Group | Administration Protocol | Infarct Volume - Cortex (% of ipsilateral cortex) | Infarct Volume - Caudoputamen (% of ipsilateral caudoputamen) |

| Saline (Control) | Continuous IV infusion during reperfusion | 38 ± 6% | 66 ± 4% |

| BRL 52537 | 1 mg/kg/h continuous IV infusion, initiated at the onset of reperfusion and continued for 22 hours | 19 ± 8% | 35 ± 9% |

Data presented as mean ± SEM.[2][1]

Table 3: Therapeutic Window of BRL 52537 Post-MCAO

| Treatment Initiation (Post-Reperfusion) | Infarct Volume - Cortex (% of contralateral structure) | Infarct Volume - Striatum (% of contralateral structure) |

| Onset | 22 ± 6% | 38 ± 9% |

| 2 hours | 21 ± 6% | 40 ± 8% |

| 4 hours | 18 ± 5% | 50 ± 8% |

| 6 hours | Not significantly different from control | 46 ± 9% |

| Saline (Control) | 39 ± 5% | 70 ± 4% |

Data presented as mean ± SEM.[5]

Experimental Protocols

Transient Focal Cerebral Ischemia Model: Middle Cerebral Artery Occlusion (MCAO)

This protocol describes the induction of transient focal cerebral ischemia in rats using the intraluminal filament technique.[2][1][6]

Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Anesthesia (e.g., isoflurane, halothane)

-

Heating pad to maintain body temperature

-

Laser Doppler flowmeter

-

Intraluminal filament (e.g., 4-0 nylon suture with a silicone-coated tip)

-

Surgical instruments (scissors, forceps, micro-dissectors)

-

Sutures

Procedure:

-

Anesthetize the rat and maintain anesthesia throughout the surgical procedure.

-

Maintain the rectal temperature at approximately 37°C using a heating pad.

-

Place the rat in a supine position and make a midline cervical incision.

-

Expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

Ligate the distal ECA and the CCA.

-

Insert the intraluminal filament through the ECA stump and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

-

Confirm successful occlusion by monitoring a significant drop in regional cerebral blood flow (rCBF) using a laser Doppler flowmeter placed on the skull over the MCA territory.

-

After the desired occlusion period (e.g., 2 hours), carefully withdraw the filament to allow for reperfusion.

-

Suture the incision and allow the animal to recover from anesthesia.

-

Provide appropriate post-operative care, including access to food and water.

Preparation and Administration of BRL 52537

Materials:

-

BRL 52537 hydrochloride

-

Sterile saline (0.9% NaCl)

-

Infusion pump

-

Intravenous (IV) catheter

Procedure:

-

Dissolve BRL 52537 hydrochloride in sterile saline to the desired concentration.

-

For a 1 mg/kg/h infusion rate at 0.5 mL/h, the concentration will depend on the weight of the animal.

-

Insert an IV catheter, typically into the femoral vein, for continuous drug administration.

-

Connect the catheter to an infusion pump programmed to deliver the solution at the specified rate (e.g., 0.5 mL/h).[2]

-

Initiate the infusion at the desired time point (e.g., 15 minutes before MCAO or at the onset of reperfusion) and continue for the specified duration.[2][1]

Assessment of Infarct Volume

Materials:

-

2,3,5-triphenyltetrazolium chloride (TTC)

-

Phosphate-buffered saline (PBS)

-

Brain matrix slicer

-

Digital scanner or camera

-

Image analysis software

Procedure:

-

At the end of the experiment (e.g., 22 hours or 4 days of reperfusion), euthanize the rat.

-

Carefully remove the brain and chill it briefly.

-

Slice the brain into coronal sections of a specific thickness (e.g., 2 mm) using a brain matrix.

-

Immerse the brain slices in a 2% TTC solution in PBS and incubate at 37°C for a designated time (e.g., 15-30 minutes).

-

Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

-

Capture digital images of the stained sections.

-

Use image analysis software to quantify the infarct area in each slice.

-

Calculate the total infarct volume as a percentage of the ipsilateral or contralateral hemisphere.

Signaling Pathways and Workflows

Proposed Neuroprotective Mechanism of BRL 52537

The following diagram illustrates the proposed signaling pathway through which BRL 52537 exerts its neuroprotective effects in the context of cerebral ischemia.

Caption: Proposed signaling pathway of BRL 52537 in cerebral ischemia.

Experimental Workflow for MCAO and BRL 52537 Treatment

This diagram outlines the general experimental workflow for inducing transient focal cerebral ischemia and administering BRL 52537.

Caption: Experimental workflow for the MCAO model and BRL 52537 treatment.

References

- 1. Neuroprotective kappa-opioid receptor agonist BRL 52537 attenuates ischemia-evoked nitric oxide production in vivo in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. ahajournals.org [ahajournals.org]

- 3. ahajournals.org [ahajournals.org]

- 4. Neuroprotection by the kappa-opioid receptor agonist, BRL52537, is mediated via up-regulating phosphorylated signal transducer and activator of transcription-3 in cerebral ischemia/reperfusion injury in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ahajournals.org [ahajournals.org]

- 6. Bridging the Transient Intraluminal Stroke Preclinical Model to Clinical Practice: From Improved Surgical Procedures to a Workflow of Functional Tests - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Intravenous Infusion of BRL 52537 in Rat Studies

These application notes provide a comprehensive overview of the experimental use of BRL 52537, a selective κ-opioid receptor (KOR) agonist, in rat models of cerebral ischemia and other physiological studies. The protocols detailed below are intended for researchers, scientists, and drug development professionals investigating the neuroprotective and cardiovascular effects of this compound.

Overview of BRL 52537

BRL 52537 is a potent and highly selective agonist for the κ-opioid receptor.[1] In preclinical rat studies, its intravenous infusion has been shown to offer significant neuroprotection against focal cerebral ischemia.[2][3] The primary mechanism of action is believed to be the activation of KOR, which in turn can attenuate ischemia-evoked nitric oxide (NO) production and modulate the STAT3 signaling pathway, ultimately reducing neuronal apoptosis and infarct volume.[2][3][4]

Quantitative Data Summary

The following tables summarize the key quantitative data from various studies involving the intravenous infusion of BRL 52537 in rats.

Table 1: Neuroprotective Effects of BRL 52537 on Infarct Volume in Rats Subjected to Middle Cerebral Artery Occlusion (MCAO)

| Treatment Group | Infarct Volume in Cortex (% of ipsilateral structure) | Infarct Volume in Caudoputamen (% of ipsilateral structure) | Reference |

| Pretreatment & Early Reperfusion | |||

| Saline | 40 ± 7% | 66 ± 6% | [2][3] |

| BRL 52537 (1 mg/kg/h) | 16 ± 6% | 30 ± 8% | [2][3] |

| Treatment During Reperfusion Only | |||

| Saline | 38 ± 6% | 66 ± 4% | [3][5] |

| BRL 52537 (1 mg/kg/h) | 19 ± 8% | 35 ± 9% | [3][5] |

| Reperfusion Treatment (4 days) | |||

| Saline/Saline | 28.6 ± 4.9% | 53.3 ± 5.8% | [6] |

| Saline/BRL 52537 (1 mg/kg/h) | 10.2 ± 4.3% | 23.8 ± 6.7% | [6] |

| nor-BNI/BRL 52537 + nor-BNI | 28.6 ± 5.3% | 40.9 ± 6.2% | [6] |

Table 2: Cardiovascular Effects of Chronic BRL 52537 Infusion in Sprague-Dawley Rats

| Parameter | Vehicle | BRL 52537 | Reference |

| Mean Arterial Pressure (mmHg) | 88 ± 1 | 101 ± 4 | [7] |

| Albumin/Creatinine (B1669602) Ratio | 0.35 ± 0.1 | 0.72 ± 0.2 | [7] |

| Podocyte Basal Calcium (a.u.) | 90 ± 12 | 216 ± 16 | [7] |

| Angiotensin II (pmol) | 156 ± 17 | 232 ± 59 | [7] |

Experimental Protocols

Focal Cerebral Ischemia Model (Middle Cerebral Artery Occlusion)

This protocol describes the induction of transient focal cerebral ischemia in rats to study the neuroprotective effects of BRL 52537.

3.1.1. Animal Preparation:

-

Species: Male Wistar or Sprague-Dawley rats (250-300g).[3]

-

Anesthesia: Anesthetize with halothane (B1672932) or isoflurane (B1672236) (e.g., 2.5% isoflurane in 0.5 L/min O2).[3][8]

-

Surgical Preparation:

-

Place the rat in a stereotaxic frame.

-

Perform a midline neck incision to expose the common carotid artery.

-

Insert a catheter into the femoral vein for intravenous drug infusion.

-

3.1.2. MCAO Procedure:

-

Induce focal cerebral ischemia using the intraluminal filament technique.

-

Confirm occlusion of the middle cerebral artery with laser Doppler flowmetry.[2]

3.1.3. BRL 52537 Infusion Paradigms:

-

Pretreatment and Early Reperfusion:

-

Treatment During Reperfusion:

3.1.4. Post-Operative Care and Analysis:

-

Allow the rats to emerge from anesthesia 15 minutes into reperfusion.[2]

-

Provide free access to food and water.[2]

-

At 22 hours or 4 days post-reperfusion, euthanize the animals and harvest the brains.[2][6]

-

Determine the infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.[2]

In Vivo Striatal Nitric Oxide Production Measurement

This protocol is used to assess the effect of BRL 52537 on nitric oxide production in the ischemic striatum.

3.2.1. Animal and Ischemia Model:

-

Follow the animal preparation and MCAO procedure as described in section 3.1.

3.2.2. Microdialysis:

-

Implant a microdialysis probe into the striatum.

-